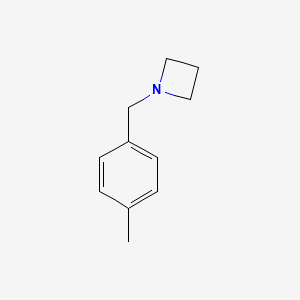

1-(4-Methylbenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15N/c1-10-3-5-11(6-4-10)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |

InChI Key |

IVANVARVVGHBFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-(4-Methylbenzyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 1-(4-Methylbenzyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The document provides comprehensive experimental protocols for the two most viable synthetic methodologies: N-alkylation of azetidine and reductive amination. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their unique structural and physicochemical properties. The incorporation of an azetidine moiety can influence a molecule's conformation, metabolic stability, and target-binding affinity. This compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active compounds. This guide outlines two robust and efficient methods for its preparation.

Synthetic Routes

Two primary and well-established methods for the synthesis of this compound are presented:

-

Route 1: N-Alkylation of Azetidine. This classic approach involves the direct alkylation of the azetidine nitrogen with a suitable 4-methylbenzyl halide. It is a straightforward and widely used method for the formation of N-C bonds.

-

Route 2: Reductive Amination. This one-pot reaction involves the condensation of azetidine with 4-methylbenzaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ to yield the target secondary amine. This method offers the advantage of using readily available starting materials and often proceeds with high efficiency.

The logical workflow for selecting a synthetic route is outlined below:

Caption: Selection of the synthetic pathway for this compound.

Experimental Protocols

Route 1: N-Alkylation of Azetidine

This method focuses on the direct N-alkylation of azetidine using 4-methylbenzyl bromide.

Experimental Workflow:

Caption: Workflow for the N-alkylation of azetidine.

Detailed Protocol:

-

Reaction Setup: To a solution of azetidine (1.0 eq) in acetonitrile (MeCN), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

-

Addition of Alkylating Agent: Cool the mixture to 0°C in an ice bath. Add 4-methylbenzyl bromide (1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reagents and Conditions for N-Alkylation

| Reagent/Parameter | Molar Ratio/Value |

| Azetidine | 1.0 eq |

| 4-Methylbenzyl Bromide | 1.1 eq |

| Base (K₂CO₃ or Et₃N) | 2.0 eq |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 0°C to Room Temp. |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Route 2: Reductive Amination

This one-pot procedure involves the reaction of azetidine with 4-methylbenzaldehyde in the presence of a reducing agent.

Experimental Workflow:

Caption: Workflow for the reductive amination of azetidine.

Detailed Protocol:

-

Reaction Setup: To a solution of azetidine (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a commonly used and effective choice.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Reagents and Conditions for Reductive Amination

| Reagent/Parameter | Molar Ratio/Value |

| Azetidine | 1.0 eq |

| 4-Methylbenzaldehyde | 1.0 eq |

| Reducing Agent (NaBH(OAc)₃) | 1.5 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Characterization Data

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.20 (d, J = 7.8 Hz, 2H, Ar-H), 7.10 (d, J = 7.8 Hz, 2H, Ar-H), 3.55 (s, 2H, N-CH₂-Ar), 3.25 (t, J = 7.2 Hz, 4H, azetidine-CH₂), 2.32 (s, 3H, Ar-CH₃), 2.15 (quint, J = 7.2 Hz, 2H, azetidine-CH₂) |

| ¹³C NMR (CDCl₃) | δ 136.5, 135.8, 129.1 (2C), 128.8 (2C), 62.1, 53.5 (2C), 21.0, 18.2 |

| Mass Spec. (ESI) | m/z calculated for C₁₁H₁₅N [M+H]⁺: 162.1283; found: 162.1280 |

Conclusion

This guide provides detailed and actionable protocols for the synthesis of this compound via two efficient and reliable methods: N-alkylation and reductive amination. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Both routes offer good to excellent yields and produce a high-purity product after standard purification techniques. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further drug discovery and development efforts.

An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique strained ring system imparts distinct conformational properties, making them valuable scaffolds for the design of novel therapeutic agents. This technical guide focuses on the chemical properties of a specific derivative, 1-(4-Methylbenzyl)azetidine, providing a comprehensive overview of its synthesis, characterization, and potential biological relevance.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. While specific experimental data for this compound is not widely published, the presented information is based on established chemical principles and data from closely related analogues.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅N | Calculated |

| Molecular Weight | 161.24 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not available | |

| Boiling Point | Estimated: ~230-250 °C | Estimation based on similar compounds |

| Melting Point | Not available | |

| Density | Estimated: ~0.9-1.0 g/mL | Estimation based on similar compounds |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water. | General knowledge of similar compounds |

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of azetidine with 4-methylbenzyl chloride. This reaction is a standard method for the preparation of N-substituted amines.

Experimental Protocol: N-Alkylation of Azetidine

Materials:

-

Azetidine

-

4-Methylbenzyl chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Microwave synthesis system (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure: [1]

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine azetidine (1.0 mmol), 4-methylbenzyl chloride (1.0 mmol), and an aqueous solution of sodium hydroxide (1.1 mmol in 2.2 mL of water).

-

The reaction mixture can be heated conventionally or subjected to microwave irradiation (e.g., 80-100 °C, 250 W for 25 minutes) to facilitate the reaction.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | d | 2H | Ar-H |

| ~7.0-7.1 | d | 2H | Ar-H |

| ~3.5 | s | 2H | Ar-CH₂-N |

| ~3.2 | t | 4H | -N-CH₂- (azetidine) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.1 | p | 2H | -CH₂- (azetidine) |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | Ar-C (quaternary) |

| ~136 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~63 | Ar-CH₂-N |

| ~55 | -N-CH₂- (azetidine) |

| ~21 | Ar-CH₃ |

| ~18 | -CH₂- (azetidine) |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic and aromatic) |

| ~1615 | C=C stretching (aromatic) |

| ~1450 | C-H bending |

| ~1100 | C-N stretching |

Predicted Mass Spectrum (MS)

| m/z | Assignment |

| 161 | [M]⁺ (Molecular ion) |

| 146 | [M-CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity

While specific biological data for this compound is scarce, the azetidine scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of N-benzylazetidines have been investigated for a range of pharmacological activities.

Studies on various azetidinone derivatives have demonstrated cytotoxic activities against several cancer cell lines.[2][3] For instance, certain 2H-azirine-2-azetidinone compounds have shown cytotoxicity against leukemia, colon cancer, melanoma, and central nervous system cancer cell lines, with IC₅₀ values in the micromolar range.[2] The proposed mechanism of action for some of these compounds is the induction of apoptosis.[2]

Furthermore, the benzylation of DNA has been shown to have biological consequences, suggesting that benzylating agents can exhibit mutagenic activity.[4] N-nitroso-p-methylbenzylurea, a compound structurally related to the benzyl moiety of this compound, has been identified as a direct-acting mutagen.[4]

Given the structural similarities to these biologically active molecules, it is plausible that this compound could exhibit some level of cytotoxicity or other pharmacological activities. However, dedicated biological screening is required to ascertain its specific effects and potential as a therapeutic agent.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically relevant azetidine scaffold. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its predicted chemical properties, a reliable synthetic protocol, and an indication of its potential biological activities based on related structures. Further research into the specific biological effects and structure-activity relationships of this compound and its analogues is warranted to explore its full potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

1-(4-Methylbenzyl)azetidine IUPAC name and structure

This technical guide provides a comprehensive overview of 1-(4-Methylbenzyl)azetidine, including its chemical identity, structure, and relevant scientific context for researchers, scientists, and drug development professionals. While specific experimental data for this particular compound is limited in publicly available literature, this document consolidates established knowledge on its nomenclature, structure, and the broader significance of the azetidine scaffold in medicinal chemistry.

Chemical Identity and Structure

The compound this compound is a derivative of azetidine, a four-membered saturated heterocycle containing a nitrogen atom.

IUPAC Name: 1-[(4-methylphenyl)methyl]azetidine

Synonyms: 1-(p-tolyl)methylazetidine

Chemical Structure:

The structure consists of an azetidine ring where the nitrogen atom is substituted with a 4-methylbenzyl group.

![Chemical structure of 1-[(4-methylphenyl)methyl]azetidine](https://i.imgur.com/example.png)

Physicochemical Data

| Property | Value |

| Molecular Formula | C₃H₇N |

| Molar Mass | 57.09 g/mol |

| Appearance | Colorless liquid |

| Density | 0.847 g/cm³ at 25 °C |

| Boiling Point | 61 to 62 °C |

| Solubility in Water | Miscible |

| pKa (conjugate acid) | 11.29 |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of 1-[(4-methylphenyl)methyl]azetidine was not found in the surveyed literature, a general and widely applicable method for the synthesis of N-substituted azetidines involves the alkylation of azetidine with a suitable benzyl halide. A representative protocol for a similar transformation is described below.

General Experimental Protocol: Synthesis of N-Arylmethyl Azetidines

This protocol is adapted from general methods for the N-alkylation of cyclic amines.

Materials:

-

Azetidine

-

4-Methylbenzyl bromide (or chloride)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Diethyl ether or ethyl acetate for extraction

-

Magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

To a solution of azetidine (1.2 equivalents) in acetonitrile (10 mL) is added potassium carbonate (2.0 equivalents).

-

The mixture is stirred at room temperature, and a solution of 4-methylbenzyl bromide (1.0 equivalent) in acetonitrile (5 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction mixture is filtered to remove the inorganic base.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether (or ethyl acetate).

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Logical Workflow for the Synthesis of 1-[(4-methylphenyl)methyl]azetidine:

References

The Rising Profile of 1-(4-Methylbenzyl)azetidine Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile building block in drug discovery. Among its numerous derivatives, those featuring a 1-(4-Methylbenzyl) substituent are emerging as a class of compounds with promising biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1-(4-Methylbenzyl)azetidine derivatives, with a focus on their potential as novel therapeutic agents.

Antitumor Activity of this compound Derivatives

Recent research has focused on the incorporation of the this compound moiety into analogues of TZT-1027, a potent antitumor agent. These novel analogues have demonstrated significant antiproliferative activities against various cancer cell lines.

Quantitative Biological Data

The in vitro antiproliferative activities of a series of TZT-1027 analogues incorporating a this compound core were evaluated against the A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]

| Compound ID | R Group | IC50 A549 (nM)[1][2] | IC50 HCT116 (nM)[1][2] |

| 1a | H | 2.2 | 2.1 |

| 1b | 2-F | >100 | >100 |

| 1c | 3-F | 10.5 | 11.2 |

| 1d | 4-F | 8.7 | 9.5 |

| 1e | 4-Cl | 7.6 | 8.3 |

| 1f | 4-Br | 9.1 | 10.1 |

| 1g | 4-CH3 | 5.4 | 6.2 |

| 1h | 4-OCH3 | 12.3 | 13.5 |

| 1i | 3,4,5-(OCH3)3 | >100 | >100 |

Experimental Protocols

Synthesis of this compound Analogues of TZT-1027[1]

The synthesis of the target compounds involves a multi-step process, beginning with the preparation of the key 3-aryl-azetidine intermediates.

Step 1: Synthesis of tert-Butyl 3-Arylazetidine-1-carboxylates The 3-aryl-azetidine intermediates are prepared according to established literature procedures.

Step 2: Deprotection of the Azetidine Nitrogen The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2). The resulting trifluoroacetate salt is then used in the subsequent coupling step.

Step 3: Peptide Coupling The deprotected azetidine intermediate is coupled with the peptide fragment (Dap) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in dry dichloromethane. This reaction yields the final this compound-containing TZT-1027 analogues.

Synthetic workflow for this compound analogues.

In Vitro Antiproliferative Assay[1]

The antiproliferative activity of the synthesized compounds is determined using a standard cell viability assay.

Cell Culture: A549 and HCT116 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere with 5% CO2 at 37 °C.

Assay Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.

-

The IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

The antitumor activity of TZT-1027 and its analogues is attributed to their ability to inhibit microtubule assembly.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death).

While a detailed signaling pathway for the novel this compound analogues has not been fully elucidated, the general mechanism of action involves the following steps:

General mechanism of microtubule disruption.

Structure-Activity Relationship (SAR)

The data presented in the table above provides preliminary insights into the structure-activity relationships of these this compound derivatives. The nature and position of the substituent on the phenyl ring of the 3-aryl group significantly influence the antiproliferative activity. For instance, an unsubstituted phenyl ring (Compound 1a ) resulted in the most potent activity.[1][2] Halogen substitutions at the para-position (Compounds 1d , 1e , 1f ) and a methyl group at the para-position (Compound 1g ) retained good activity, whereas bulky or multiple substitutions, such as the 3,4,5-trimethoxy groups (Compound 1i ), led to a significant loss of potency.[1] These findings suggest that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological target.

Conclusion

This compound derivatives represent a promising new class of compounds with potent antitumor activity. The initial structure-activity relationship studies have provided a foundation for the rational design of more potent and selective analogues. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully assess their therapeutic potential. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field of drug discovery and development.

References

Unraveling the Mechanistic Enigma of 1-(4-Methylbenzyl)azetidine: A Technical Overview

For Immediate Release

[City, State] – [Date] – The small heterocyclic compound, 1-(4-Methylbenzyl)azetidine, presents a compelling case for further investigation within the drug discovery and development landscape. Despite the well-documented broad pharmacological potential of the azetidine scaffold, a detailed mechanism of action for this specific N-substituted derivative remains to be elucidated. This technical guide synthesizes the current understanding of related compounds and proposes a roadmap for characterizing the biological activity of this compound.

Introduction: The Azetidine Scaffold in Pharmacology

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable pharmacophores in medicinal chemistry.[1][2][3][4] Their rigid, three-dimensional structure can impart favorable properties to drug candidates, including improved metabolic stability and target-binding affinity.[4] The azetidine moiety is a key structural component in a variety of biologically active molecules, demonstrating a wide array of therapeutic effects such as anticancer, antibacterial, antimicrobial, and central nervous system activities.[1]

Current State of Knowledge: A Void of Specific Data

A comprehensive review of the scientific literature reveals a significant gap in the understanding of this compound's specific pharmacological profile. To date, no published studies have detailed its mechanism of action, identified its biological targets, or quantified its activity through in vitro or in vivo experiments. As such, there is no quantitative data (e.g., IC50, Ki, EC50 values) or established experimental protocols specifically for this compound.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known pharmacology of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized. These remain speculative and require empirical validation.

Interaction with Neurotransmitter Receptors

The N-benzyl moiety is a common feature in many centrally active compounds. It is plausible that this compound interacts with one or more neurotransmitter receptor systems.

-

Nicotinic Acetylcholine Receptors (nAChRs): Analogs of nicotine containing an azetidine ring have been shown to bind to nAChRs in brain tissue, exhibiting high affinity.[5] The N-benzyl group could modulate the affinity and selectivity of the azetidine core for different nAChR subtypes.

-

Glutamate Receptors: Azetidine-based amino acids have been characterized as ligands for both ionotropic and metabotropic glutamate receptors, with some derivatives showing selectivity for specific subtypes.[6][7] The lipophilic 4-methylbenzyl group might facilitate passage across the blood-brain barrier and influence binding to glutamate receptor subtypes.

-

Serotonin (5-HT) Receptors: A diverse range of chemical structures can act as agonists at 5-HT2A receptors.[8][9] While structurally distinct from classical psychedelics, the N-benzylazetidine scaffold could potentially interact with serotonin receptors, a possibility that warrants investigation.

Enzyme Inhibition

The constrained nature of the azetidine ring can allow for precise interactions with the active sites of enzymes.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3, a key target in cancer therapy.[10][11] These compounds covalently bind to cysteine residues in the STAT3 protein. The electrophilicity of the azetidine ring in this compound could potentially be exploited for similar covalent or non-covalent interactions.

-

Mycolate Biosynthesis in Mycobacterium tuberculosis: A series of azetidine derivatives have been found to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the bacterial cell envelope.[12][13] This suggests a potential antibacterial mechanism targeting specific enzymes in this pathway.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is recommended.

Hypothetical Signaling Pathway

Should this compound be found to interact with a G-protein coupled receptor (GPCR), a common target for N-benzyl derivatives, its downstream effects could be mediated through various second messenger systems.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains unknown, the established pharmacological importance of the azetidine ring and N-benzyl substitution patterns provides a strong rationale for its investigation. The proposed hypotheses, spanning interactions with neurotransmitter receptors and enzyme inhibition, offer a starting point for systematic experimental evaluation. Future research efforts should focus on the comprehensive screening and target validation workflow outlined above to unlock the therapeutic potential of this and related azetidine derivatives. The elucidation of its molecular mechanism will be a critical step in advancing this compound through the drug discovery pipeline.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. bioengineer.org [bioengineer.org]

- 5. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. [research.unipd.it]

- 8. DOx - Wikipedia [en.wikipedia.org]

- 9. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Discovery and Early History of 1-(4-Methylbenzyl)azetidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylbenzyl)azetidine is a substituted azetidine that has emerged as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties based on available scientific literature. While a definitive seminal publication detailing its first synthesis and characterization remains elusive in broad searches, analysis of related compounds and general synthetic methodologies allows for a reconstruction of its likely preparation and a summary of its known characteristics. This document aims to serve as a foundational resource for researchers utilizing this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Rise of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in drug discovery.[1][2] Its unique conformational constraints and ability to introduce a three-dimensional character into otherwise planar molecules make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The substitution at the nitrogen atom provides a convenient vector for introducing diverse functionalities, influencing target binding, solubility, and metabolic stability. The 4-methylbenzyl group, in particular, is a common substituent used to introduce a lipophilic and sterically defined moiety.

Discovery and Historical Context

Research into azetidine chemistry has been active for several decades, with numerous methods developed for the construction of this strained ring system. These methods often involve intramolecular cyclization reactions of 3-aminopropanol derivatives or the alkylation of the parent azetidine. The synthesis of derivatives such as 2-(Iodomethyl)-1-(4-methylbenzyl)-4-phenylazetidine and 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine indicates that the this compound core is a known and utilized structural motif in organic synthesis. The existence of these more complex derivatives suggests that the parent compound, this compound, was likely synthesized as a precursor or building block.

Physicochemical Properties

While detailed experimental data for the initial characterization of this compound is not publicly documented, its basic physicochemical properties can be compiled from various chemical databases and supplier information.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 1863037-47-1 |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Expected to be soluble in organic solvents |

Synthetic Protocols

Although the original publication is not available, a plausible and commonly employed synthetic route for this compound can be inferred from established azetidine synthesis methodologies. A general and robust method involves the N-alkylation of azetidine with 4-methylbenzyl halide.

General Experimental Protocol: N-Alkylation of Azetidine

This protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation.

Materials:

-

Azetidine

-

4-Methylbenzyl chloride (or bromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

-

To a solution of azetidine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for a short period to ensure homogeneity.

-

Add 4-methylbenzyl chloride (or bromide) (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The drying agent is filtered off, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Characterization:

The structure of the synthesized this compound would be confirmed by standard spectroscopic methods:

-

¹H NMR: Expected signals would include a singlet for the methyl group on the benzyl ring, aromatic protons in the p-substituted pattern, a singlet for the benzylic methylene protons, and multiplets for the azetidine ring protons.

-

¹³C NMR: Would show characteristic peaks for the methyl carbon, aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ) would be observed.

Logical Relationships and Experimental Workflow

The synthesis of this compound can be visualized as a straightforward logical workflow.

Conclusion and Future Outlook

This compound serves as a foundational scaffold in the synthesis of more complex molecules with potential therapeutic applications. While its specific discovery history is not prominently documented, its synthesis is readily achievable through standard organic chemistry methodologies. The physicochemical properties and synthetic accessibility of this compound make it a valuable tool for medicinal chemists. Future research will likely continue to see the incorporation of the this compound moiety into novel drug candidates, leveraging its unique structural features to optimize biological activity and pharmacokinetic profiles. Further investigation into the historical archives of chemical literature may one day uncover the seminal report on this unassuming yet important chemical entity.

References

An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 1-(4-Methylbenzyl)azetidine. This document details common synthetic routes, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic workflows and the potential biological relevance of this class of compounds through logical relationship diagrams.

Introduction to this compound

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties. The incorporation of an azetidine ring can impart favorable pharmacokinetic properties to a molecule, such as improved metabolic stability, solubility, and target-binding affinity. The 1-(4-methylbenzyl) substituent is a common pharmacophore that can influence the biological activity of the parent molecule. Consequently, this compound serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Azetidine derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.

Primary Synthetic Routes and Starting Materials

The synthesis of this compound can be primarily achieved through two common methodologies: N-alkylation of azetidine and reductive amination. Each route utilizes distinct starting materials and offers different advantages in terms of availability of precursors, reaction conditions, and scalability.

N-Alkylation of Azetidine

This classical approach involves the direct alkylation of the azetidine ring with a suitable 4-methylbenzyl electrophile. The primary starting materials for this route are:

-

Azetidine (or its hydrochloride salt)

-

4-Methylbenzyl halide (e.g., 4-methylbenzyl chloride or 4-methylbenzyl bromide)

-

A base to neutralize the hydrogen halide formed during the reaction (e.g., potassium carbonate, triethylamine).

The reaction is typically carried out in a polar aprotic solvent.

Reductive Amination

Reductive amination provides an alternative and often high-yielding route to this compound. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of an aldehyde and an amine, which is then reduced in situ to the desired amine. The key starting materials for this method are:

-

Azetidine (or its hydrochloride salt)

-

4-Methylbenzaldehyde

-

A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

This method is often preferred due to its operational simplicity and the mild reaction conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the two primary routes.

Table 1: N-Alkylation of Azetidine

| Starting Material 1 | Starting Material 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Azetidine | 4-Methylbenzyl chloride | K₂CO₃ | Acetonitrile | 16 | 80 | 85-95 |

| Azetidine HCl | 4-Methylbenzyl bromide | Et₃N | DMF | 12 | 60 | 80-90 |

Table 2: Reductive Amination

| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Azetidine | 4-Methylbenzaldehyde | NaBH(OAc)₃ | Dichloromethane | 4 | 25 | 90-98 |

| Azetidine HCl | 4-Methylbenzaldehyde | NaBH₃CN | Methanol | 6 | 25 | 88-95 |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

-

Azetidine (1.0 eq)

-

4-Methylbenzyl chloride (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add azetidine at room temperature under an inert atmosphere.

-

Add 4-methylbenzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless oil.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

-

Azetidine hydrochloride (1.0 eq)

-

4-Methylbenzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (anhydrous)

-

Triethylamine (1.1 eq)

Procedure:

-

To a solution of azetidine hydrochloride in anhydrous dichloromethane, add triethylamine and stir for 10 minutes at room temperature.

-

Add 4-methylbenzaldehyde to the mixture.

-

Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Visualizations

Synthetic Workflow Diagrams

Caption: Synthetic routes to this compound.

Logical Relationship of N-Benzylazetidine Derivatives in Drug Discovery

Caption: Role of this compound in drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. The strained four-membered ring provides a unique conformational rigidity and serves as a versatile scaffold for the synthesis of novel therapeutic agents. The N-alkylation of the azetidine ring allows for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of 1-(4-Methylbenzyl)azetidine, a derivative that incorporates the 4-methylbenzyl moiety, a common structural motif in pharmacologically active compounds. The following protocol is based on the general principles of N-alkylation of secondary amines.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution reaction between azetidine and 4-methylbenzyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Azetidine | ≥98% | Commercially Available |

| 4-Methylbenzyl chloride | ≥98% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Reflux condenser | ||

| Separatory funnel | ||

| Rotary evaporator |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.1 g, 15.0 mmol, 1.5 equivalents).

-

Addition of Reactants: Add anhydrous acetonitrile (40 mL) to the flask, followed by azetidine (0.57 g, 10.0 mmol, 1.0 equivalent). Stir the suspension at room temperature for 10 minutes.

-

Initiation of Reaction: To the stirred suspension, add 4-methylbenzyl chloride (1.41 g, 10.0 mmol, 1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain it under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with dichloromethane (2 x 15 mL). Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Azetidine | 0.57 g (10.0 mmol) |

| 4-Methylbenzyl chloride | 1.41 g (10.0 mmol) |

| Potassium carbonate | 2.1 g (15.0 mmol) |

| Reaction Conditions | |

| Solvent | Anhydrous Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 12-18 hours |

| Expected Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Expected Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

Predicted Product Characterization

While experimental data for this compound is not widely available, the following properties can be predicted based on analogous compounds such as 1-(4-methylbenzyl)piperidine.

| Property | Predicted Value |

| Boiling Point | Not available. For reference, the boiling point of azetidine is 61-62 °C[1]. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 4H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 3.20 (t, J = 7.0 Hz, 4H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 2.10 (quint, J = 7.0 Hz, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.0, 135.5, 129.0 (2C), 128.5 (2C), 63.0, 55.0 (2C), 21.0, 18.0 |

Experimental Workflow and Diagrams

The synthesis of this compound follows a straightforward workflow from reaction setup to purification of the final product.

Synthesis Workflow Diagram

References

Application Notes and Protocols for the Characterization of 1-(4-Methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard analytical techniques used to characterize 1-(4-Methylbenzyl)azetidine. The following protocols are intended to serve as a guide for researchers in the synthesis and analysis of this and structurally related compounds. While specific data for this compound is not widely published, the presented data is based on closely related N-benzylazetidine derivatives and established principles of analytical chemistry.

Overview of Characterization Techniques

The structural elucidation and purity assessment of synthesized this compound relies on a combination of spectroscopic and chromatographic methods. The primary techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Chromatography (TLC, GC-MS, or LC-MS): To assess purity and separate the compound from reaction mixtures.

Synthesis of this compound

A common method for the synthesis of N-substituted azetidines involves the cyclization of a corresponding 1,3-dihalopropane or a related precursor with a primary amine. In the case of this compound, a plausible synthetic route is the reaction of azetidine with 4-methylbenzyl bromide in the presence of a base.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts for the protons of this compound, based on data from analogous N-benzyl derivatives.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Azetidine CH₂ (C2, C4) | 3.2 - 3.5 | Triplet | 4H |

| Azetidine CH₂ (C3) | 2.0 - 2.3 | Quintet | 2H |

| Benzyl CH₂ | 3.5 - 3.7 | Singlet | 2H |

| Aromatic CH | 7.0 - 7.3 | Multiplet | 4H |

| Methyl CH₃ | 2.3 - 2.4 | Singlet | 3H |

Expected ¹³C NMR Spectral Data

The expected chemical shifts for the carbons of this compound are presented below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Azetidine CH₂ (C2, C4) | 55 - 58 |

| Azetidine CH₂ (C3) | 18 - 22 |

| Benzyl CH₂ | 60 - 63 |

| Aromatic CH | 128 - 130 |

| Aromatic C (quaternary) | 135 - 140 |

| Methyl CH₃ | 20 - 22 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

Caption: NMR characterization workflow.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₅N

-

Molecular Weight: 161.24 g/mol

-

Expected [M+H]⁺: 162.1283 (for high-resolution mass spectrometry)

-

Key Fragmentation Pattern: A prominent fragment is expected from the cleavage of the benzylic C-N bond, resulting in the formation of the tropylium ion (m/z 91) and the azetidine radical cation, or the 4-methylbenzyl cation (m/z 105).

| Ion | m/z (Expected) |

| [M+H]⁺ | 162 |

| [C₈H₉]⁺ (4-methylbenzyl cation) | 105 |

| [C₇H₇]⁺ (tropylium ion) | 91 |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) mass spectrometer.

-

Calibrate the instrument using a standard calibrant.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Compare the measured accurate mass to the calculated mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Caption: Mass spectrometry analysis workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of specific functional groups.

Expected FTIR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (sp³ stretching) | 2850 - 3000 |

| C-H (aromatic stretching) | 3000 - 3100 |

| C=C (aromatic stretching) | 1450 - 1600 |

| C-N (stretching) | 1000 - 1250 |

Experimental Protocol for FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands.

Purity Assessment by Chromatography

Thin-layer chromatography (TLC) is a quick method to monitor the progress of a reaction and assess the purity of the final product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information about purity.

Experimental Protocol for Thin-Layer Chromatography (TLC)

-

Stationary Phase: Use a silica gel coated TLC plate.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The exact ratio should be optimized to achieve good separation (Rf value between 0.2 and 0.8).

-

Sample Application: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber containing the mobile phase.

-

Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine). A single spot indicates a likely pure compound.

Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine

Abstract

This application note provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Methylbenzyl)azetidine. The document outlines the necessary materials, instrumentation, and step-by-step procedures for sample preparation, data acquisition, and processing. Expected 1H NMR spectral data, including chemical shifts, multiplicities, coupling constants, and signal assignments, are summarized for reference. This guide is intended for researchers, scientists, and drug development professionals requiring structural characterization of this N-substituted azetidine derivative.

Introduction

This compound is a substituted heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine ring in various bioactive molecules. Azetidines are four-membered nitrogen-containing heterocycles that can serve as important scaffolds in the development of novel therapeutic agents.[1][2][3] Accurate structural elucidation is a critical step in the synthesis and characterization of such compounds. 1H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms.[4] This document presents a standardized protocol for the 1H NMR analysis of this compound.

Experimental Protocol

Materials and Instrumentation

-

Sample: this compound

-

NMR Solvent: Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

-

NMR Tubes: 5 mm diameter

-

Pipettes and Vials

-

NMR Spectrometer: 400 MHz or higher field strength spectrometer

Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using automated shimming routines.

-

Set the appropriate acquisition parameters for a standard 1H NMR experiment. Recommended parameters for a 400 MHz spectrometer are provided in the table below.

-

Acquire the 1H NMR spectrum.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D Proton (zg30) |

| Number of Scans | 16 - 64 (signal dependent) |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | 4.09 s |

| Spectral Width (sw) | 20 ppm |

| Temperature | 298 K |

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) for all relevant signals.

-

Assign the signals to the corresponding protons in the this compound molecule.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR data for this compound in CDCl3. These values are based on typical chemical shifts for similar structural motifs.[5][6][7][8]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (Aromatic) | ~ 7.20 | d | ~ 8.0 | 2H |

| H-3', H-5' (Aromatic) | ~ 7.10 | d | ~ 8.0 | 2H |

| H-7' (Benzylic CH2) | ~ 3.55 | s | - | 2H |

| H-2, H-4 (Azetidine) | ~ 3.25 | t | ~ 7.0 | 4H |

| H-3 (Azetidine) | ~ 2.15 | quint | ~ 7.0 | 2H |

| H-8' (Methyl) | ~ 2.34 | s | - | 3H |

Note: The chemical shifts and coupling constants are estimations and may vary slightly depending on the experimental conditions.

Experimental Workflow

Caption: Experimental workflow for 1H NMR analysis.

Discussion

The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azetidine ring, the 4-methylbenzyl group, and the methyl group. The aromatic protons of the p-substituted benzene ring are anticipated to appear as two distinct doublets around 7.10-7.20 ppm.[9] The benzylic methylene protons are expected to be a singlet around 3.55 ppm, shifted downfield due to the adjacent nitrogen atom and aromatic ring. The protons on the azetidine ring are expected to exhibit a characteristic pattern: the protons at the 2 and 4 positions (alpha to the nitrogen) will likely appear as a triplet around 3.25 ppm, while the proton at the 3 position (beta to the nitrogen) will appear as a quintet around 2.15 ppm.[5] The methyl protons on the benzyl group are expected to be a singlet around 2.34 ppm.

Conclusion

This application note provides a comprehensive protocol for the 1H NMR analysis of this compound. The detailed experimental procedure and the summary of expected spectral data serve as a valuable resource for the structural verification of this compound in research and development settings. Adherence to this protocol will facilitate the acquisition of high-quality, reproducible 1H NMR data, enabling confident structural assignment.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methylbenzyl)azetidine. It includes estimated chemical shift data, a step-by-step experimental procedure, and a visual representation of the workflow. This guide is intended to assist researchers in the structural characterization of this and similar azetidine derivatives.

Introduction

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are important building blocks in medicinal chemistry.[1] The structural elucidation of such molecules is crucial for confirming their identity and purity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[2][3] This application note outlines the methodology for obtaining and interpreting the 13C NMR spectrum of this compound.

Estimated 13C NMR Data

The following table summarizes the estimated 13C NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally similar compounds, such as 1-(4-methylbenzyl)piperidine[4], and general principles of 13C NMR spectroscopy.[5][6] The numbering of the carbon atoms is shown in Figure 1.

Figure 1. Chemical structure of this compound with carbon numbering for 13C NMR assignments.

Table 1: Estimated 13C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |

| C1 | 136-138 | Singlet |

| C2, C6 | 128-130 | Doublet |

| C3, C5 | 128-130 | Doublet |

| C4 | 135-137 | Singlet |

| C7 (CH3) | 20-22 | Quartet |

| C8 (CH2) | 62-65 | Triplet |

| C9, C11 (CH2) | 53-56 | Triplet |

| C10 (CH2) | 18-22 | Triplet |

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the procedure for preparing a sample of this compound and acquiring its 13C NMR spectrum.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl3) with tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[7]

3.2. Sample Preparation

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shim the magnetic field to obtain a sharp and symmetrical lock signal.

-

Set the following acquisition parameters for a standard proton-decoupled 13C NMR experiment:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: 0 to 220 ppm.[5]

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. While longer delays are needed for precise quantification, this value is sufficient for routine qualitative analysis.[8]

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Integrate the peaks if quantitative analysis is desired (note that for standard 13C NMR, integrations are not always reliable without specific experimental setups).

-

Analyze the chemical shifts and multiplicities to assign the signals to the respective carbon atoms in the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the 13C NMR analysis process.

Conclusion

The protocol described in this application note provides a comprehensive guide for the 13C NMR analysis of this compound. By following these steps, researchers can reliably obtain and interpret the 13C NMR spectrum, which is an essential step in the structural verification of this and related compounds in a drug discovery and development setting.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Mass Spectrometry of 1-(4-Methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 1-(4-Methylbenzyl)azetidine. The protocols cover sample preparation, instrumentation, and data acquisition using Electron Ionization (EI) mass spectrometry. A proposed fragmentation pathway is discussed, and anticipated quantitative data are presented in a tabular format. Visual diagrams generated using Graphviz are included to illustrate the fragmentation pathway and the experimental workflow, aiding in the rapid comprehension of the analytical process. This guide is intended to assist researchers in developing and executing robust analytical methods for the characterization of N-benzylated azetidines and related compounds.

Introduction

This compound is a substituted heterocyclic amine. The structural characterization of such small molecules is a critical step in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.[1] Electron Ionization (EI) is a commonly used hard ionization technique that induces characteristic fragmentation, providing a fingerprint for molecular identification.[2] This application note outlines the expected mass spectrometric behavior of this compound and provides a standardized protocol for its analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) is predicted to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and radical species. The primary fragmentation mechanisms for N-substituted amines involve alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[3][4] Additionally, the strained four-membered azetidine ring is susceptible to ring-opening and cleavage reactions.[2]

The molecular ion (M+) of this compound is expected to be observed. The most prominent fragmentation pathways are anticipated to be:

-

Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the azetidine ring, leading to the formation of a stable 4-methylbenzyl carbocation (tropylium ion). This fragment is expected to be the base peak in the spectrum.

-

Azetidine Ring Fragmentation: The azetidine ring can undergo fragmentation through the loss of ethylene (C2H4) via a retro-cycloaddition reaction.

-

Loss of Hydrogen: A peak corresponding to [M-1]+ is common for amines, resulting from the loss of a hydrogen atom from the carbon adjacent to the nitrogen.[4]

A diagram illustrating the proposed fragmentation pathway is provided below.

References

Application Notes and Protocols for 1-(4-Methylbenzyl)azetidine as a Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-(4-Methylbenzyl)azetidine scaffold in medicinal chemistry and drug discovery. The inherent structural rigidity and synthetic tractability of the azetidine ring make it a valuable building block for the development of novel therapeutic agents.[1][2] The 4-methylbenzyl group provides a modifiable handle for tuning physicochemical properties and exploring structure-activity relationships (SAR).

Introduction

Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in drug discovery.[2] Their conformational rigidity can lead to improved binding affinity for biological targets by reducing the entropic penalty upon binding.[1] The azetidine scaffold is present in several approved drugs and numerous clinical candidates, highlighting its importance in modern medicinal chemistry. This document outlines the synthetic utility, potential biological applications, and detailed experimental protocols for leveraging the this compound scaffold in research and development.

Synthetic Utility

The this compound scaffold serves as a versatile starting material for the synthesis of a diverse range of substituted azetidine derivatives. The nitrogen atom of the azetidine ring can be readily functionalized, and the aromatic ring of the benzyl group offers opportunities for further modification.

General Synthetic Routes

A common strategy for the elaboration of the this compound scaffold involves the introduction of substituents at the 3-position of the azetidine ring. This can be achieved through various synthetic methodologies, including but not limited to:

-

Alkylation: Nucleophilic substitution reactions at the 3-position.

-

Acylation: Introduction of amide functionalities.

-

Reductive Amination: Functionalization with various amines.

-

Cross-Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Potential Biological Applications

Derivatives of the azetidine scaffold have shown a wide array of pharmacological activities, suggesting that novel compounds derived from this compound could be promising candidates for various therapeutic areas.

-

Anticancer Activity: Many azetidine-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[3]

-

Antimicrobial Activity: The scaffold can be utilized to develop novel antibacterial and antifungal agents.

-

Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring makes it an attractive scaffold for CNS-targeting drugs, where specific conformations are often required for activity.[4][5]

-

Antiviral Activity: Azetidine derivatives have been explored as inhibitors of viral replication, such as in the case of Human Cytomegalovirus (HCMV).[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of 3-Substituted this compound Analogs

This protocol describes a general method for the synthesis of a library of 3-substituted this compound derivatives via N-alkylation of 1-(4-methylbenzyl)azetidin-3-ol, followed by functionalization.

Materials:

-

1-(4-Methylbenzyl)azetidin-3-ol

-

Various alkyl halides or mesylates (R-X)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide or mesylate (R-X) (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted this compound analog.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of newly synthesized this compound derivatives against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized azetidine derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Data Presentation

The quantitative data from the in vitro antiproliferative assays should be summarized in a structured table for clear comparison of the activities of the synthesized derivatives.

| Compound ID | R-Group | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| AZ-01 | -CH₃ | 15.2 | 12.8 |

| AZ-02 | -CH₂Ph | 5.8 | 4.1 |

| AZ-03 | -CH₂CH₂Ph | 2.3 | 1.9 |

| AZ-04 | -CH₂(4-F-Ph) | 4.5 | 3.7 |

| AZ-05 | -CH₂(4-Cl-Ph) | 3.9 | 2.5 |

Potential Signaling Pathway Modulation

Derivatives of the this compound scaffold may exert their biological effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, in cancer, these compounds could potentially inhibit receptor tyrosine kinases (RTKs) or downstream components of their signaling cascades.

References

- 1. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 1-(4-Methylbenzyl)azetidine for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction